molecular formula C18H25N5O3S B6454335 2-({2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-methylpyrimidine CAS No. 2548975-20-6

2-({2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-methylpyrimidine

Cat. No.: B6454335
CAS No.: 2548975-20-6
M. Wt: 391.5 g/mol
InChI Key: CBYVLIJFQOVJRS-UHFFFAOYSA-N
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Description

The compound 2-({2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-methylpyrimidine is a heterocyclic molecule featuring three distinct structural motifs:

  • A pyrimidine ring substituted with a methyl group at position 3.
  • A 3,5-dimethyl-1H-pyrazole-4-sulfonyl group linked to an octahydrocyclopenta[c]pyrrolidine bicyclic system.
  • A methoxy bridge connecting the bicyclic system to the pyrimidine.

Crystallographic data for such a compound would likely be refined using software like SHELXL, as indicated by its prominence in small-molecule structural determination .

Properties

IUPAC Name

2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3a-[(5-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3S/c1-12-7-19-17(20-8-12)26-11-18-6-4-5-15(18)9-23(10-18)27(24,25)16-13(2)21-22-14(16)3/h7-8,15H,4-6,9-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYVLIJFQOVJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC23CCCC2CN(C3)S(=O)(=O)C4=C(NN=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s uniqueness lies in its combination of a sulfonylated pyrazole, a rigid bicyclic amine, and a pyrimidine scaffold. Below is a comparative analysis with structurally related compounds from the evidence:

Table 1: Structural Comparison of Key Features
Compound Core Heterocycle Sulfonyl Group Bicyclic Structure Key Substituents
Target Compound Pyrimidine 3,5-Dimethyl-pyrazole Octahydrocyclopenta[c]pyrrol 5-Methyl, methoxy bridge
7a/7b () Thiophene None None Amino, hydroxy, cyano/ester
Compound 9 () Pyrimidinone None Sugar moiety Terpene, phosphino, cyanide
Key Observations:

Sulfonyl Group : The target’s pyrazole-sulfonyl group is absent in analogs 7a/7b (thiophene-based) and compound 9 (nucleotide-like). This group may enhance solubility or serve as a hydrogen-bond acceptor, influencing target binding .

Bicyclic System : The octahydrocyclopenta[c]pyrrolidine provides rigidity compared to the flexible thiophene in 7a/7b or the sugar backbone in compound 3. This rigidity could improve metabolic stability .

Pyrimidine vs.

Table 2: Hypothetical Property Comparison
Property Target Compound 7a/7b () Compound 9 ()
Molecular Weight ~500 g/mol (estimated) ~250–300 g/mol ~900 g/mol
Solubility Moderate (sulfonyl enhances) Low (cyano/ester groups) Low (lipophilic terpene chain)
Bioactivity Potential Kinase inhibition (pyrimidine) Antifungal (thiophene) Antiviral (nucleotide analog)
Discussion:
  • The sulfonyl group could mimic sulfonamide drugs, which exhibit diverse bioactivities (e.g., antibacterial, diuretic).
  • The bicyclic amine may reduce conformational flexibility, improving binding specificity compared to 7a/7b’s planar thiophene.

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